2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate
Overview
Description
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate is a compound that can be associated with the family of methanesulfonates, which are known for their various applications in organic synthesis and medicinal chemistry. Methanesulfonates are typically used as intermediates, protecting groups, or leaving groups in chemical reactions due to their stability and reactivity.
Synthesis Analysis
The synthesis of methanesulfonate derivatives often involves the use of sulfene intermediates, as seen in the preparation of 2-haloethyl and ethyl (methylsulfonyl)methanesulfonates . The synthesis may also involve catalysis by metal methanesulfonates, such as ferrous methanesulfonate, which has been shown to be an efficient and recyclable catalyst for the tetrahydropyranylation of alcohols and phenols under solvent-free conditions . Additionally, methanesulfonic acid has been used as a catalyst in the synthesis of fluoro-containing compounds, which could be relevant to the synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate .
Molecular Structure Analysis
The molecular structure of methanesulfonate derivatives can be complex, with the potential for various functional groups to be attached to the methanesulfonate moiety. For instance, the crystal structure of a related compound, 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, was determined by X-ray structure analysis, revealing the presence of strong intermolecular hydrogen bonds . Such structural analyses are crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
Methanesulfonates participate in a variety of chemical reactions. Aryl methanesulfonates, for example, can be selectively deprotected under mild conditions, which highlights the utility of methanesulfonate as a protecting group for phenols . The sulfonation of phenyl methanesulfonates has been studied, providing insights into the reactivity of these compounds under different conditions . Furthermore, the metabolism of methanesulfonic acid by microbes indicates that methanesulfonates can be biologically active and participate in biogeochemical cycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of methanesulfonates are influenced by their molecular structure. For example, the presence of fluorine atoms can significantly alter the chemical and physical behavior of these compounds, as seen in the study of hexafluoropropan-2-ol derivatives . Methanesulfonates are generally stable compounds, but their reactivity can be modulated by the presence of different substituents, as demonstrated by the varying antineoplastic activity of different (methylsulfonyl)methanesulfonate esters .
Relevant Case Studies
Case studies involving methanesulfonates often focus on their biological effects and applications. For instance, ethyl methanesulfonate has been used as a chemical mutagen to study its effects on growth and RNA synthesis in maize seedlings , and its induced chromosome breakage in mice . A case report of a massive intake of ethyl methanesulfonate in a human patient revealed its potential for causing neurotoxicity, hepatotoxicity, hematotoxicity, and renal toxicity, which were successfully treated with palliative therapies . These studies provide valuable information on the safety and potential risks associated with the use of methanesulfonates in various contexts.
Scientific Research Applications
Synthesis Applications :
- It has been used in the synthesis of 2-substituted benzoxazoles, with methanesulfonic acid acting as a highly effective catalyst for one-pot synthesis processes involving reactions with various substituents, including phenoxy (Kumar, Rudrawar, & Chakraborti, 2008).
Chemical Characterization and Analysis :
- Detailed vibrational analysis and structural studies of ethyl methanesulfonate have been conducted to understand its mutagenic and carcinogenic properties, as well as to analyze its electronic structure (Tuttolomondo et al., 2005).
- Research on the determination of methyl and ethyl methanesulfonate in methanesulfonic acid using high-performance liquid chromatography has been conducted, highlighting its relevance in pharmaceutical quality control (Zhou et al., 2017).
Environmental and Biological Interactions :
- Studies on microbial metabolism of methanesulfonic acid, an important intermediate in sulfur cycling, have been conducted, revealing insights into its biogeochemical roles and interactions with various aerobic bacteria (Kelly & Murrell, 1999).
- Research into the adsorptive removal of anaesthetics from water in aquaculture systems has mentioned methanesulfonate, highlighting its potential environmental impact and management strategies (Ferreira et al., 2016).
Pharmaceutical and Medicinal Chemistry :
- The compound has been explored in the enantioselective synthesis of clinically approved drugs like Silodosin, showcasing its significance in drug development (Barve et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O5S/c1-20(15,16)19-7-6-17-9-4-2-3-5-10(9)18-8-11(12,13)14/h2-5H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJMCBMXHWZNKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOC1=CC=CC=C1OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441213 | |
Record name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate | |
CAS RN |
160969-03-9 | |
Record name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160969-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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